molecular formula C11H19NO2 B8184930 (S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester

(S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester

Cat. No.: B8184930
M. Wt: 197.27 g/mol
InChI Key: IRBIWNJTHWLIMD-SECBINFHSA-N
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Description

(S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by a cyclohexene ring attached to a carbamic acid group, which is further esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester typically involves the reaction of cyclohex-3-enylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohex-3-enylamine+tert-butyl chloroformate(S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester+HCl\text{Cyclohex-3-enylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Cyclohex-3-enylamine+tert-butyl chloroformate→(S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce alcohol derivatives.

Scientific Research Applications

(S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate structure.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester involves its interaction with biological targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl carbamic acid tert-butyl ester: Similar structure but lacks the double bond in the cyclohexene ring.

    Phenyl carbamic acid tert-butyl ester: Contains a phenyl ring instead of a cyclohexene ring.

    Ethyl carbamic acid tert-butyl ester: Has an ethyl group instead of a cyclohexene ring.

Uniqueness

(S)-Cyclohex-3-enyl-carbamic acid tert-butyl ester is unique due to the presence of the cyclohexene ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other carbamates.

Properties

IUPAC Name

tert-butyl N-[(1S)-cyclohex-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBIWNJTHWLIMD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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